Cas no 3385-41-9 (Hexanedioic acid,ammonium salt (1:2))

Hexanedioic acid,ammonium salt (1:2) structure
3385-41-9 structure
Product Name:Hexanedioic acid,ammonium salt (1:2)
CAS No:3385-41-9
MF:C6H16N2O4
MW:180.202241897583
CID:310761
PubChem ID:167786
Update Time:2025-04-19

Hexanedioic acid,ammonium salt (1:2) Chemical and Physical Properties

Names and Identifiers

    • Hexanedioic acid,ammonium salt (1:2)
    • AMMONIUM ADIPATE
    • adipic acid,diammonium compound
    • adipicacid,diammoniumsalt
    • adipicacidammoniumsalt
    • Adipinsaeure,Ammoniumsalz
    • Adipinsaeure,Diammonium-Verbindung
    • ammoniumadipate(capacitorgrade)
    • AmmoniumAdipateEl
    • AmmoniumAdipatePurified
    • Einecs 222-196-9
    • HEXANEDIOIC ACID DIAMMONIUM SALT
    • Hexanedioic aid,diammonium salt (9ci)
    • adipic acid, diammonium salt
    • ammoniumadipate
    • Q473446
    • Adipic acid, ammonium salt
    • azane;hexanedioic acid
    • EINECS 242-809-3
    • MFCD00210236
    • diazanium;hexanedioate
    • FT-0694815
    • NS00083547
    • 9VH76YE3HU
    • A924773
    • Diammonium adipate
    • Adipic acid ammonium salt
    • 19090-60-9
    • 3385-41-9
    • UNII-9VH76YE3HU
    • Hexanedioic acid, diammonium salt
    • Hexanedioic aid, diammonium salt
    • DTXSID30889466
    • SCHEMBL150419
    • Bis(benzoylmethyl)Sulfide
    • Hexanedioic acid, ammonium salt (1:2)
    • ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
    • Inchi: 1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3
    • InChI Key: ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
    • SMILES: [O-]C(CCCCC(=O)[O-])=O.[NH4+].[NH4+]

Computed Properties

  • Exact Mass: 180.11100
  • Monoisotopic Mass: 180.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 103
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 82.3A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.25
  • Melting Point: 152 DEG C
  • Boiling Point: 338.5 °C at 760 mmHg
  • Flash Point: 172.7 °C
  • PSA: 80.26000
  • LogP: -1.20100
  • Solubility: Not determined

Hexanedioic acid,ammonium salt (1:2) Security Information

  • Hazardous Material transportation number:UN 2829 8/PG 3
  • WGK Germany:1
  • Safety Instruction: S26; S36/37/39; S45
  • RTECS:MO5250000
  • Hazardous Material Identification: C Xi
  • Risk Phrases:R34; R21
  • Packing Group:III
  • Safety Term:8
  • Packing Group:III
  • Hazard Level:8

Hexanedioic acid,ammonium salt (1:2) Related Literature

  • 1. The crystalline structure of the sugars. Part V. A three-dimensional analysis of methyl β-xyloside
    C. J. Brown,Gordon Cox,F. J. Llewellyn J. Chem. Soc. A 1966 922
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd